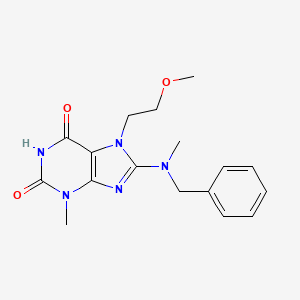

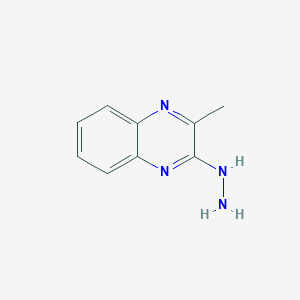

![molecular formula C15H16O4 B2368022 Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate CAS No. 402614-64-6](/img/structure/B2368022.png)

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C16H18O4. It is a white solid that is soluble in organic solvents such as chloroform and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Palladium-Catalysed Arylation

- Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is used in palladium-catalysed direct arylation. It serves as an alternative reagent to furan for synthesizing mono- or poly-arylated furans (Fu & Doucet, 2011).

- Another study explored its use in palladium-catalysed direct heteroarylations of heteroaromatics, facilitating the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).

Ring Formation in Organic Synthesis

- Its application extends to organic synthesis, particularly in intramolecular ring formation processes, leading to the creation of complex molecular structures (Yakushijin, Tsuruta, & Furukawa, 1982).

Anodic Oxidation Studies

- Anodic oxidation studies of methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate have been conducted to understand its reactivity and potential applications in synthetic chemistry (Torii, Tanaka, & Okamoto, 1972).

Synthesis and Pharmacological Study

- A study investigated the synthesis of molecules with this compound to explore their antibiotic effects against bacteria and lipoxygenase activity (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).

Lewis Acid Promoted Reactions

- The compound's utility in Lewis acid-promoted reactions, particularly in generating enantiomerically pure cis-2,5-substituted tetrahydrofurans, was explored (Panek & Beresis, 1993).

Renewable PET Synthesis

- Research into renewable PET synthesis has identified its role in producing biobased terephthalic acid precursors, essential for sustainable plastic production (Pacheco, Labinger, Sessions, & Davis, 2015).

Mutagenicity Studies

- Studies on mutagenicity have been conducted with derivatives of this compound to understand its interaction with biological systems (Ichikawa, Yamamoto, Tanaka, Swaminathan, Hatcher, Erturk, & Bryan, 1986).

Propriétés

IUPAC Name |

methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNBHTDRKXZYAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)